![molecular formula C12H13N3OS B5395924 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5395924.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, also known as ITD-1, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Scientific Research Applications
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential use in cancer research, as it has been shown to inhibit the Wnt/beta-catenin signaling pathway. This pathway is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has also been studied for its potential use in bone regeneration, as it has been shown to promote osteoblast differentiation and mineralization.
Mechanism of Action
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide works by inhibiting the activity of tankyrase enzymes, which are involved in regulating the Wnt/beta-catenin signaling pathway. By inhibiting tankyrase, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide prevents the degradation of Axin, a protein that is involved in regulating beta-catenin levels. This leads to a decrease in beta-catenin levels, which in turn inhibits the Wnt/beta-catenin signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide can inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to promote osteoblast differentiation and mineralization in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its specificity for tankyrase enzymes, which allows for targeted inhibition of the Wnt/beta-catenin signaling pathway. However, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide can be difficult to work with due to its low solubility in water and organic solvents.
Future Directions
Future research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide could focus on its potential use in combination therapy for cancer treatment, as well as its potential use in other applications such as bone regeneration. Further studies are also needed to fully understand the biochemical and physiological effects of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, as well as its limitations and potential side effects.
properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)11-14-15-12(17-11)13-10(16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQRLXOQAVPAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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